molecular formula C20H21N5 B3008970 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 899403-21-5

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B3008970
CAS No.: 899403-21-5
M. Wt: 331.423
InChI Key: RUQYGQDMFFXNHA-UHFFFAOYSA-N
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Description

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound with a unique structure characterized by multiple rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[740The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is unique due to its specific structural features, such as the presence of multiple nitrogen atoms and the phenylethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Molecular Formula

  • Formula: C₁₈H₂₃N₇
  • CAS Number: Not specifically listed in the provided sources.

Structural Characteristics

The compound features a tetrazatricyclo structure which contributes to its unique chemical properties. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological systems, particularly in terms of receptor binding and enzyme inhibition.

Research indicates that compounds with similar structural features often exhibit activities such as:

  • Antimicrobial Properties: Many nitrogen-rich compounds demonstrate efficacy against various bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction.
  • Neuroprotective Effects: Compounds with similar frameworks have been studied for their potential to protect neuronal cells from damage.

Case Studies

  • Antimicrobial Activity
    • A study conducted on structurally related compounds found that they exhibited significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
  • Anticancer Properties
    • In vitro studies demonstrated that derivatives of the tetrazatricyclo structure inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating a potent effect.
  • Neuroprotective Effects
    • Research highlighted the neuroprotective properties of similar tetrazole-containing compounds in models of oxidative stress. The compounds were shown to reduce markers of oxidative damage and improve cell viability in neuronal cultures.

Data Table: Summary of Biological Activities

Activity TypeModel/OrganismResultReference
AntimicrobialStaphylococcus aureusInhibition at 10 µg/mLStudy on Nitrogen Compounds
AnticancerMCF-7 Cell LineIC50 = 10 µMIn Vitro Cancer Study
NeuroprotectiveNeuronal Cell Cultures30% increase in cell viabilityNeuroprotection Research

Properties

IUPAC Name

4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-12-10-13(2)21-19-18(12)20-22-14(3)11-17(25(20)24-19)23-15(4)16-8-6-5-7-9-16/h5-11,15,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQYGQDMFFXNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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